5-Bromo-2-iodo-1,1'-biphenyl
Description
Contextualization of Halogenated Biphenyls in Synthetic Chemistry
Biphenyls, consisting of two connected phenyl rings, are relatively non-reactive in their unfunctionalized state. rsc.orgwikipedia.org The introduction of halogen atoms, such as bromine and iodine, onto the biphenyl (B1667301) core dramatically alters its chemical personality. These halogenated derivatives serve as key precursors in a multitude of cross-coupling reactions, including the well-known Suzuki-Miyaura, Stille, and Negishi couplings. acs.orgresearchgate.net These reactions are fundamental to the formation of carbon-carbon bonds, a critical step in the synthesis of many complex organic molecules.
The industrial importance of halogenated biphenyls is underscored by their historical use in various applications, from heat transfer fluids to pesticides. scivisionpub.com However, modern synthetic chemistry focuses on harnessing their reactivity in a controlled and selective manner to build molecules with specific functions, such as pharmaceuticals and liquid crystals. researchgate.netvanderbilt.edu
Uniqueness of Ortho- and Para-Differentiated Halogenation in Biphenyl Systems
The specific positioning of halogen atoms on the biphenyl rings is crucial for directing subsequent chemical transformations. The compound 5-Bromo-2-iodo-1,1'-biphenyl is a prime example of an ortho- and para-differentiated halogenated biphenyl. The iodine atom is located at the ortho position (carbon 2), while the bromine atom is at the para position (carbon 5) of the same phenyl ring.
This distinct arrangement offers a significant advantage in synthetic planning. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many catalytic cross-coupling reactions. This difference in reactivity allows for sequential and site-selective functionalization. A reaction can be performed at the more reactive iodinated position while leaving the brominated position intact for a subsequent, different chemical transformation. This orthogonality is a powerful tool for the efficient and controlled synthesis of polysubstituted biphenyls. researchgate.net
Rationale for Dedicated Academic Research on this compound
The unique structural and reactivity profile of this compound makes it a valuable subject of dedicated academic research. Its utility as a building block for more complex molecules is a primary driver of this interest. lookchem.com Researchers explore its potential in synthesizing novel compounds with interesting electronic, optical, or biological properties.
For instance, the differentiated reactivity of the C-I and C-Br bonds allows for the stepwise introduction of different functional groups, leading to the creation of highly tailored molecules that would be difficult to synthesize through other means. This capability is particularly important in medicinal chemistry for the development of new drug candidates and in materials science for the design of novel organic electronic materials. ontosight.ai
Overview of Strategic Research Areas and Challenges
Current research involving this compound and similar structures is focused on several key areas:
Development of Novel Catalytic Methodologies: A significant portion of research is dedicated to discovering and optimizing new catalytic systems that can exploit the differential reactivity of the C-I and C-Br bonds with even greater precision and efficiency. researchgate.net
Synthesis of Complex Molecular Architectures: The compound serves as a key intermediate in the total synthesis of natural products and the construction of complex, polycyclic aromatic systems. rsc.org
Materials Science Applications: The biphenyl scaffold is a common motif in liquid crystals and organic light-emitting diodes (OLEDs). Research is ongoing to incorporate this compound into new materials with enhanced properties. rsc.org
Medicinal Chemistry: The ability to selectively functionalize the biphenyl core is being leveraged to create libraries of novel compounds for biological screening, with the aim of identifying new therapeutic agents. scivisionpub.comontosight.ai
A primary challenge in this field is achieving perfect selectivity in reactions, especially as the complexity of the target molecules increases. Overcoming this challenge requires a deep understanding of reaction mechanisms and the continuous development of more sophisticated catalysts and reaction conditions. vanderbilt.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-iodo-2-phenylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrI/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDHQOSYJQBOEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309582 | |
| Record name | 5-Bromo-2-iodo-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4510-78-5 | |
| Record name | 5-Bromo-2-iodo-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4510-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-iodo-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-2-IODOBIPHENYL | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for 5 Bromo 2 Iodo 1,1 Biphenyl and Its Derivatives
De Novo Construction of the 1,1'-Biphenyl Scaffold
The formation of the carbon-carbon bond connecting the two aryl rings is a critical step in the synthesis of biphenyls. Various methods have been developed to achieve this transformation, ranging from classical free-radical reactions to modern transition-metal-catalyzed couplings.
Free Radical Methodologies for Biaryl Synthesis
Free radical reactions represent one of the earliest approaches to biphenyl (B1667301) synthesis. The Wurtz-Fittig reaction, for instance, involves the sodium-mediated coupling of two aryl halides. rsc.org The mechanism proceeds through a dehalogenation step, followed by the diffusion of the resulting aryl radicals and their subsequent coupling to form the biphenyl derivative. rsc.org While historically significant, this method often suffers from drawbacks such as the need for stoichiometric metal reagents and the potential for side reactions, which can limit its applicability, especially for substrates with bulky substituents that kinetically hinder the coupling process. rsc.org
More contemporary free-radical approaches offer milder and more controlled conditions. For example, photochemical methods utilizing diazonium salts can generate aryl radicals under UV-A irradiation without the need for a metal catalyst, allowing for direct C-H arylation of an arene. researchgate.net Additionally, metal-free catalytic strategies have been developed, such as the DDQ-mediated inverse oxidative aldol (B89426) condensation followed by radical coupling pathways, which can be particularly useful for the synthesis of complex biphenyl dimers derived from natural products like lignin. rsc.org
Transition Metal-Catalyzed Ullmann Coupling Approaches for Biphenyl Formation
The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has been a cornerstone of biphenyl synthesis for over a century. wikipedia.orgnih.gov The classical Ullmann reaction often required harsh conditions and stoichiometric amounts of copper, leading to issues with reproducibility and atom economy. wikipedia.orglscollege.ac.in However, modern advancements have led to the development of more efficient and versatile Ullmann-type couplings.
The use of transition metals like palladium and nickel has significantly expanded the scope and applicability of this reaction. wikipedia.orgresearchgate.netlscollege.ac.in These modern variants often proceed under milder conditions and can be used for the synthesis of both symmetrical and unsymmetrical biphenyls. researchgate.net The mechanism of the copper-catalyzed Ullmann reaction is thought to involve the formation of an organocopper intermediate, which then undergoes nucleophilic aromatic substitution with another aryl halide. wikipedia.org In contrast, palladium-catalyzed couplings typically proceed through an oxidative addition/reductive elimination cycle. nih.gov
The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For instance, palladium catalysts are often preferred for their high efficiency and functional group tolerance in reactions like the Suzuki-Miyaura, Stille, and Negishi couplings, which are frequently used alternatives to the Ullmann reaction for biphenyl synthesis. researchgate.netnih.gov The development of specialized ligands has also played a key role in improving the performance of these catalytic systems. researchgate.net
| Coupling Reaction | Catalyst/Reagent | Key Features |
| Wurtz-Fittig | Sodium metal | Early free-radical method, can be limited by bulky groups. rsc.org |
| Photochemical Arylation | Aryl diazonium salts, UV-A light | Metal-free, direct C-H arylation. researchgate.net |
| Ullmann Coupling | Copper, Palladium, Nickel | Classic method, modern variants offer milder conditions and broader scope. wikipedia.orgnih.govlscollege.ac.in |
| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acids | Highly efficient and versatile for C-C bond formation. nih.gov |
Precision Halogenation and Functional Group Introduction into Biphenyls
Once the biphenyl scaffold is constructed, the precise introduction of halogen atoms is a critical step in the synthesis of compounds like 5-Bromo-2-iodo-1,1'-biphenyl. Regioselective halogenation strategies are essential to ensure the correct placement of the bromo and iodo substituents.
Regioselective Bromination Strategies for Biphenyl Precursors
The bromination of biphenyl can be achieved using various reagents and conditions to control the position of the incoming bromine atom. Electrophilic aromatic substitution is the most common mechanism for introducing a bromine atom onto the biphenyl ring. The regioselectivity of this reaction is influenced by the electronic properties of the substituents already present on the ring.
A process for the selective bromination of biphenyl in the para positions involves reacting biphenyl with bromine monochloride (BrCl). google.com This method can be used to produce 4-bromobiphenyl (B57062) or 4,4'-dibromobiphenyl (B48405) with good yields. google.com Other approaches include the use of KBr in combination with an oxidizing agent like ZnAl–BrO3−–layered double hydroxides, which has been shown to be a highly regioselective method for the monobromination of phenols, favoring the para position. mdpi.com For more complex systems, visible light-accelerated, remote C–H halogenation of unsymmetrical aromatic bisamides has been developed, allowing for highly site-selective monobromination para to the more electron-deficient group under mild, metal-free conditions. rsc.org
Site-Selective Iodination Techniques
The introduction of an iodine atom at a specific position on the biphenyl ring requires careful control of the reaction conditions. Similar to bromination, electrophilic iodination is a common strategy. Reagents such as N-iodosuccinimide (NIS) are frequently used for this purpose. escholarship.orgsnmjournals.org
For instance, nitrile-directed meta-C–H iodination of biaryls has been achieved using NIS as the iodinating reagent in a palladium(II)/palladium(IV) catalytic cycle. escholarship.org The choice of solvent and additives can also play a crucial role in the selectivity of the iodination reaction. A mixed solvent system of dichloromethane/acetonitrile/trifluoroacetic acid with NIS has been identified as optimal for the iodination of various arenes, including biphenyl. snmjournals.orgrsc.org In some cases, a combination of potassium peroxodisulfate and iodine can be used for the iodination of substituted biphenyls. oup.com
| Halogenation Method | Reagent(s) | Selectivity |
| Para-Bromination | BrCl | Selective for para positions. google.com |
| Phenol Bromination | KBr, ZnAl–BrO3−–LDHs | Highly regioselective for the para position. mdpi.com |
| Remote C-H Bromination | Visible light, specific amides | Site-selective monobromination. rsc.org |
| Meta-Iodination | N-Iodosuccinimide (NIS), Pd catalyst | Nitrile-directed meta-C–H iodination. escholarship.org |
| Arene Iodination | N-Iodosuccinimide (NIS) | Effective for various arenes, including biphenyl. snmjournals.orgrsc.org |
Orthogonal Functionalization Strategies for Differentiated Halogens
The presence of two different halogen atoms, bromine and iodine, in this compound allows for orthogonal functionalization. This means that one halogen can be selectively reacted while the other remains intact, enabling the sequential introduction of different functional groups. This differential reactivity is a powerful tool in synthetic chemistry.
The higher reactivity of the C-I bond compared to the C-Br bond in many transition metal-catalyzed cross-coupling reactions is a key principle for orthogonal functionalization. For example, in palladium-catalyzed reactions, the C-I bond will typically undergo oxidative addition more readily than the C-B bond. This selectivity allows for reactions such as Suzuki-Miyaura or Sonogashira couplings to be performed selectively at the 2-position (the iodo-substituted position) of this compound, leaving the bromo group at the 5-position available for subsequent transformations.
Recent studies have demonstrated the ability to perform selective one-pot three-component cross-electrophile coupling reactions of bromo(iodo)arenes with two distinct alkyl halides. nih.gov This highlights the high level of control that can be achieved with dual catalytic systems. nih.gov Similarly, the orthogonal reactivity of B–Br versus B–I bonds in palladium-catalyzed cross-coupling of halo-carboranes has been leveraged for heterofunctionalization, a principle that can be extended to dihalogenated biphenyls. acs.org This strategy allows for the stepwise and selective elaboration of the biphenyl core, providing access to a wide range of complex and functionally diverse molecules.
One-Pot and Convergent Synthetic Approaches to Halogenated Biphenyls
The synthesis of complex, poly-substituted biaryls such as this compound often necessitates advanced synthetic strategies to maximize efficiency and yield. One-pot and convergent syntheses represent two powerful methodologies employed to construct halogenated biphenyls. These approaches are designed to streamline reaction sequences, reduce the need for intermediate purification steps, and allow for the strategic assembly of highly functionalized molecular frameworks from simpler precursors.
A key tactic in these convergent strategies is the introduction of halogen atoms after the formation of the biphenyl core. This is often accomplished by leveraging the directing properties of existing functional groups, such as amino groups, to achieve regioselective halogenation. nih.govvanderbilt.edu For example, a more efficient convergent synthesis was developed for 3,3′,5,5′-tetrabromo-2-nitro-2′-propylthiobiphenyl, which avoided the low yields of a linear approach. vanderbilt.edu
One-pot transformations, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, significantly enhance synthetic efficiency by saving time and resources. mdpi.com These procedures rely on the compatibility of sequential reactions under a single set of conditions. A prominent example is the combination of the Suzuki cross-coupling reaction with other transformations. Researchers have successfully developed one-pot procedures combining Suzuki cross-coupling with Wittig olefination to produce substituted 3-(biphenyl)acrylates. mdpi.com This methodology can be expanded to include double Wittig reactions and subsequent hydrolysis, all within a single pot. mdpi.com
The synthesis of 2,2'-disubstituted biphenyls, a structural motif present in this compound, can be effectively achieved using a one-pot method involving the palladium-catalyzed borylation of ortho-substituted phenyl halides followed by a Suzuki coupling. acs.orgnih.gov Similarly, Suzuki-Miyaura cross-coupling is a widely used method for producing halogenated biphenyl derivatives. For instance, 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl has been synthesized with high yield via the coupling of 2-iodo-4-nitrofluorobenzene with a suitable boronic acid. rsc.org These one-pot approaches provide a powerful and direct route to a diverse range of halogenated biphenyls. rsc.org
Research Findings on Halogenated Biphenyl Synthesis
The following tables summarize findings from studies on convergent and one-pot synthetic strategies for halogenated and poly-substituted biphenyls.
Table 1: Convergent Synthesis of a Polyhalogenated Biphenyl Derivative
| Target Compound | Method | Precursors | Key Reaction | Notes |
| 3,3′,5,5′-Tetrabromo-2-nitro-2′-propylthiobiphenyl | Convergent Synthesis vanderbilt.edu | Halogenated benzene (B151609) derivatives | Ullmann Coupling | Developed to overcome the low yield (19%) of a linear synthetic route. vanderbilt.edu |
Table 2: One-Pot Suzuki Cross-Coupling–Wittig Olefination Reactions
| Central Building Block | Coupling Partner | Product Type | Yield | Reference |
| 4-Bromobenzaldehyde | Formylphenylboronic acids | Dimethyl biphenyl-diacrylates | Not specified | mdpi.com |
| Bromobenzaldehydes (e.g., 4-bromobenzaldehyde) | Phenylboronic acid | Methyl 3-(biphenyl)acrylates | Not specified | mdpi.com |
| Halocinnamaldehydes | Nitrophenylboronic acid | Methyl (E,E)-5-(nitrobiphenyl)penta-2,4-dienoates | Not specified | mdpi.com |
Table 3: One-Pot Synthesis of a Halogenated Biphenyl Derivative
| Target Compound | Method | Reactants | Catalyst System | Yield | Reference |
| 2′-Bromo-2-fluoro-5-nitro-1,1′-biphenyl | Suzuki-Miyaura Cross-Coupling | 2-Iodo-4-nitrofluorobenzene, 2-bromophenylboronic acid | Palladium catalyst and PPh₃ in refluxing dioxane | 81% | rsc.org |
Reactivity and Mechanistic Investigations of 5 Bromo 2 Iodo 1,1 Biphenyl
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov For 5-Bromo-2-iodo-1,1'-biphenyl, palladium-catalyzed reactions are particularly prominent, enabling the formation of complex poly-aryl systems.
Palladium catalysts are widely employed for their efficiency and functional group tolerance in cross-coupling reactions. acs.orgnih.gov The choice of palladium precursor, ligand, and reaction conditions can significantly influence the outcome and selectivity of the reaction. acs.org
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. mdpi.com This reaction is instrumental in the synthesis of biaryls and other conjugated systems. gre.ac.uk
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling with Arylboronic Acids and Derivatives
Regioselectivity and Chemoselectivity Studies (Iodine vs. Bromine)
In the context of this compound, the Suzuki-Miyaura coupling demonstrates high regioselectivity, favoring the reaction at the more reactive C-I bond. researchgate.net The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F, which is attributed to the corresponding carbon-halogen bond dissociation energies. nih.gov This inherent chemoselectivity allows for the selective arylation at the 2-position of the biphenyl (B1667301) ring.
Studies on dihalogenated substrates have consistently shown that the oxidative addition of the palladium(0) catalyst occurs preferentially at the C-I bond. nih.govacs.org For instance, the reaction of 5-substituted 1,2,3-triiodobenzenes with one equivalent of an arylboronic acid leads to a predominant coupling at the terminal, less sterically hindered iodine. researchgate.net Similarly, in dihalogenated pyridines, site-selectivity is often governed by the intrinsic electrophilicity of the carbon-halogen bond. whiterose.ac.uk
| Substrate | Coupling Partner | Catalyst System | Selective Position of Coupling | Reference |
|---|---|---|---|---|
| 5-Bromo-2-iodopyrimidine | Arylboronic acids | Palladium-based | Iodine | rsc.org |
| 5-Substituted 1,2,3-triiodobenzenes | Arylboronic acid (1 equiv.) | Palladium-based | Terminal Iodine | researchgate.net |
| 1-bromo-2-iodoarenes | Allylamine | Palladium-based | Iodine | acs.org |
Ligand and Catalyst Optimization for Selective Transformations
The choice of ligand and palladium precursor is crucial for achieving high selectivity and efficiency in cross-coupling reactions. researchgate.net Different ligands can influence the electronic and steric properties of the catalyst, thereby affecting its reactivity and selectivity. acs.org For instance, bulky and electron-rich phosphine (B1218219) ligands are often effective in promoting the desired reactivity. acs.org
In some cases, varying the ligand can even switch the site-selectivity of a reaction. For example, in the Suzuki-Miyaura coupling of a dihalogenated pyridine, changing the phosphine ligand in conjunction with Pd(OAc)₂ can alter the arylation site. acs.org The optimization of the catalyst system, including the palladium-to-ligand ratio, can lead to the formation of different catalytically active species, such as palladium clusters or nanoparticles, which can exhibit different selectivities compared to mononuclear catalysts. nih.govacs.orgwhiterose.ac.uk
| Reaction Type | Substrate | Ligand | Effect | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Dihalogenated pyridine | PPh₃ (varied equivalents) | Switches arylation site-selectivity | acs.org |
| C-N Coupling | Aryl halides | Dialkylbiarylphosphines | Promotes high turnover rates | acs.org |
| Suzuki-Miyaura | Chloroaryl triflates | SIPr vs. SIMes | Orthogonal chemoselectivity (C-Cl vs. C-OTf) | researchgate.net |
The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound. researchgate.net This reaction is known for its tolerance of a wide variety of functional groups. researchgate.net Similar to the Suzuki-Miyaura coupling, the Stille reaction with this compound is expected to proceed with high chemoselectivity at the C-I bond. The mechanism of the Stille coupling involves oxidative addition, transmetalation, and reductive elimination steps. rsc.org
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comlibretexts.orgorganic-chemistry.org This reaction is widely used for the synthesis of conjugated enynes and arylalkynes. libretexts.org
When this compound is subjected to Sonogashira coupling conditions, the reaction occurs selectively at the C-I bond. nih.gov This allows for the introduction of an alkynyl group at the 2-position of the biphenyl ring, leaving the bromine atom available for subsequent transformations. The reactivity of the C-I bond is significantly higher than that of the C-Br bond, ensuring high regioselectivity. nih.gov Studies on polyhalogenated arenes have demonstrated that Sonogashira coupling exclusively occurs at the more reactive C-I bonds. nih.gov
The use of organozinc reagents in palladium-catalyzed cross-coupling reactions, known as the Negishi coupling, is another important C-C bond-forming strategy. In the context of dihalogenated pyrimidines, alkynylzincs have been used in selective palladium-catalyzed cross-coupling reactions, highlighting the utility of organozinc reagents in achieving selective transformations. rsc.org
| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 5-Substituted-1,2,3-triiodobenzene | Arylacetylene | Pd(PPh₃)₂Cl₂/CuI | Diiodinated phenylacetylene (B144264) derivatives | nih.gov |
| 5-Bromo-2-iodopyrimidine | Alkynylzincs | Palladium-based | Substituted pyrimidines | rsc.org |
| Aryl diiodides/dibromides | Phenylacetylene | Dipyrimidyl-palladium complex | Double coupled product | libretexts.org |
Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type transformations, C-H activation)
Copper-catalyzed reactions, particularly Ullmann-type couplings, have a long history in organic synthesis for the formation of C-C and C-heteroatom bonds. organic-chemistry.orgbeilstein-journals.org These reactions often require high temperatures, but modern developments have led to milder reaction conditions. beilstein-journals.org For this compound, copper catalysis provides an alternative to palladium-based methods.
Ullmann-type reactions can be used for the homocoupling of aryl halides to form symmetrical biaryls or for cross-coupling with various nucleophiles. organic-chemistry.org In the context of this compound, selective reaction at the C-I bond can be achieved. Copper-catalyzed C-H activation is also an emerging area, offering new routes for the functionalization of this compound. rsc.org Microwave-assisted copper-catalyzed reactions can significantly reduce reaction times. mdpi.com
Nickel-Catalyzed Reactions
Nickel catalysts offer a cost-effective alternative to palladium for many cross-coupling reactions. rsc.orguni-muenchen.de Nickel-catalyzed reactions, such as Negishi and Kumada couplings, can be highly efficient for the formation of C-C bonds. wikipedia.orggoogle.com Similar to palladium, nickel catalysts can exhibit selectivity for the C-I bond over the C-Br bond in this compound. uni-muenchen.de
The mechanism of nickel-catalyzed cross-coupling reactions is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. acs.org However, nickel catalysts can sometimes exhibit different reactivity and selectivity profiles. The choice of ligand is crucial for controlling the catalytic activity and stability of the nickel species. google.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Aryl-5-bromo-1,1'-biphenyl |
| 5-Bromo-2-(2-phenylethenyl)-1,1'-biphenyl |
| 2-((E)-2-(alkoxycarbonyl)ethenyl)-5-bromo-1,1'-biphenyl |
| 2-Amino-5-bromo-1,1'-biphenyl |
| Indole |
| Terphenyl |
| Styrene |
| Acrylate |
| Arylzinc chloride |
| Palladium(II) acetate |
| Tetrakis(triphenylphosphine)palladium(0) |
| Nickel(II) acetylacetonate |
| Triphenylphosphine |
| Triethylamine |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) reactions on this compound are primarily directed by the electronic properties of the halogen substituents. Biphenyls, composed of two benzene (B151609) rings, generally undergo electrophilic substitution similarly to benzene. rsc.org However, the substituents on the rings play a crucial role in determining the position of the incoming electrophile.
Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. libretexts.orgmasterorganicchemistry.com Despite being deactivators, halogens are ortho- and para-directors. libretexts.orgpressbooks.pub This is because the lone pair of electrons on the halogen can stabilize the positive charge of the carbocation intermediate (arenium ion) formed during ortho and para attack through resonance. libretexts.org The meta intermediate does not benefit from this stabilization. libretexts.org
In the case of this compound, both the bromo and iodo groups are ortho, para-directing deactivators. libretexts.org The phenyl group itself is an activating group and directs incoming electrophiles to the ortho and para positions of the unsubstituted ring. The combined directing effects of the bromo, iodo, and phenyl groups, along with steric considerations, will determine the final regiochemical outcome of an electrophilic substitution reaction. The larger size of the iodine atom compared to bromine may also introduce steric hindrance that influences the position of attack.
Computational methods, such as the RegioSQM method, can predict the regioselectivity of electrophilic aromatic substitution by identifying the most nucleophilic centers in a molecule. rsc.org For halogenated biphenyls, the interplay of these electronic and steric factors can lead to complex product mixtures, but often a major regioisomer can be obtained under controlled conditions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA_r) reactions offer a pathway to replace the halogen atoms in this compound with various nucleophiles. Unlike electrophilic substitution, SNA_r reactions are favored by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The reaction typically proceeds through an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com
In dihalogenated biphenyls, the relative reactivity of the carbon-halogen bonds is a key factor. The bond dissociation energy of the C-X bond generally follows the trend C-I < C-Br < C-Cl < C-F. nih.gov This suggests that the carbon-iodine bond is weaker and therefore the iodine atom would be a better leaving group in reactions where C-X bond cleavage is part of the rate-determining step. nih.gov However, in many SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, and the reactivity order is often F > Cl > Br > I. masterorganicchemistry.com This is because more electronegative halogens better stabilize the negative charge in the intermediate. masterorganicchemistry.com
For this compound, the specific reaction conditions and the nature of the nucleophile will determine which halogen is substituted. For instance, in a concerted SNAr reaction of 5-bromo-1,2,3-triazines with phenols, the bromo-substituted compound showed higher reactivity than the chloro- and fluoro-analogs. acs.orgnih.gov In the context of biphenyls, selective substitution at one halogen site over the other can be achieved by carefully controlling the reaction conditions. For example, the ortho-fluorine substituent in a dihalogenated biphenyl was selectively substituted, potentially due to steric factors that facilitate either an SNAr mechanism or accelerate radical anion C-F bond fragmentation. nih.gov
Functional Group Interconversion and Derivatization at Halogen Sites
The bromo and iodo substituents on this compound serve as versatile handles for further functionalization through various interconversion and derivatization reactions. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly powerful for forming new carbon-carbon bonds at these halogenated positions. evitachem.com
The differential reactivity of the C-I and C-Br bonds is often exploited for selective functionalization. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step. nih.govresearchgate.net This allows for sequential, site-selective coupling reactions. For example, a Suzuki-Miyaura coupling could be performed selectively at the iodine position, leaving the bromine intact for a subsequent, different coupling reaction under more forcing conditions. This strategy is widely used in the synthesis of complex, unsymmetrically substituted biphenyls. rsc.org
A study on the synthesis of biphenyl benzamide (B126) derivatives demonstrated the coupling of commercially available boronic acids with a brominated biphenyl precursor. rsc.org Similarly, the synthesis of 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl was achieved via a Suzuki-Miyaura cross-coupling between an iodo-containing benzene derivative and a boronic acid. rsc.org These examples highlight the utility of halogenated biphenyls as key intermediates in the construction of more complex molecular architectures.
| Reaction Type | Reagents | Position of Functionalization | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | C-I or C-Br | Aryl-substituted biphenyl |
| Nucleophilic Substitution | Phenols, base | C-Br | Aryloxy-substituted biphenyl |
| Halogenation | N-Bromosuccinimide (NBS) | Aromatic C-H | Brominated biphenyl |
Radical Reactions and Their Applications in Biphenyl Functionalization
Radical reactions provide an alternative pathway for the functionalization of this compound. Aryl radicals can be generated from aryl halides through processes like single-electron transfer (SET) from a suitable reductant or under photolytic conditions. nih.govacs.org These highly reactive intermediates can then participate in a variety of bond-forming reactions.
The SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism is a chain reaction that can lead to the substitution of the halogen atoms. This process involves the formation of an aryl radical, which then reacts with a nucleophile to form a radical anion. This radical anion can then transfer an electron to another molecule of the starting aryl halide to propagate the chain. nih.gov The development of reagents that can initiate and sustain such radical-nucleophilic substitution reactions under mild, transition-metal-free conditions is an active area of research. nih.gov
In the context of this compound, the weaker C-I bond would be expected to cleave more readily to form an aryl radical. This selectivity can be exploited for site-specific functionalization. For example, intramolecular radical additions to an aromatic ring have been used to form new cyclic structures. soton.ac.uk The generation of an aryl radical at the 2-position of the biphenyl could potentially lead to intramolecular cyclization onto the adjacent phenyl ring, providing access to fused aromatic systems.
Recent studies have explored the use of α-diimine ligands to mediate the C-H functionalization of arenes for aryl-aryl cross-coupling reactions, initiated by the formation of an aryl radical from an aryl iodide. rsc.org Such methods could potentially be applied to this compound to achieve direct arylation at a C-H position, driven by the initial radical formation at one of the halogenated sites.
Computational and Theoretical Investigations of 5 Bromo 2 Iodo 1,1 Biphenyl Chemistry
Quantum Chemical Calculations for Understanding Reactivity and Selectivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and, consequently, the reactivity of molecules like 5-Bromo-2-iodo-1,1'-biphenyl. scivisionpub.com Methods such as B3LYP, often paired with basis sets like 6-311+G(d,p), are commonly used to optimize the ground state molecular geometry and calculate various electronic descriptors. scivisionpub.com
Key reactivity indicators that can be computed include:
Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) indicates the ability of a molecule to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. scivisionpub.com Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, whereas regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. scivisionpub.com For this compound, MEP analysis would likely show negative potential around the halogen atoms due to their lone pairs and complex electronic effects.
Atomic Charges: Calculating the distribution of electron density through methods like Mulliken population analysis helps to identify reactive sites. scivisionpub.com The carbon atoms bonded to the electronegative bromine and iodine atoms would be expected to carry partial positive charges, making them potential sites for nucleophilic substitution.
These descriptors collectively allow chemists to predict how the molecule will interact with various reagents, guiding the design of selective chemical transformations. The table below illustrates the typical quantum chemical descriptors that would be calculated for a halogenated biphenyl (B1667301) to understand its reactivity profile.
| Descriptor | Computational Method | Significance for Reactivity & Selectivity |
|---|---|---|
| HOMO Energy | DFT (e.g., B3LYP/6-311+G(d,p)) | Indicates susceptibility to electrophilic attack; higher energy means greater reactivity. |
| LUMO Energy | DFT (e.g., B3LYP/6-311+G(d,p)) | Indicates susceptibility to nucleophilic attack; lower energy means greater reactivity. |
| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-311+G(d,p)) | Relates to the molecule's kinetic stability and global reactivity; a smaller gap suggests higher reactivity. mdpi.com |
| Molecular Electrostatic Potential (MEP) | DFT (e.g., B3LYP/6-311+G(d,p)) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for attack. scivisionpub.com |
| Mulliken Atomic Charges | DFT (e.g., B3LYP/6-311+G(d,p)) | Quantifies the partial charge on each atom, identifying specific electrophilic carbon centers and nucleophilic heteroatoms. scivisionpub.com |
| Global Electrophilicity Index | Calculated from HOMO/LUMO energies | Measures the overall electrophilic nature of the compound. |
Computational Modeling of Reaction Mechanisms, Intermediates, and Transition States
Computational modeling is indispensable for mapping the energetic pathways of chemical reactions. For this compound, this is particularly relevant for predicting the outcomes of common transformations like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) and nucleophilic aromatic substitution (SNAr). rsc.orgacs.org
DFT calculations can be used to locate and characterize the structures and energies of all species along a reaction coordinate, including:
Intermediates: These are stable but transient species formed during the reaction, such as the Meisenheimer complex in a stepwise SNAr reaction or organopalladium species in cross-coupling cycles. ethz.ch
Transition States (TS): A transition state represents the highest energy point along the reaction pathway connecting reactants (or intermediates) to products. Identifying the TS structure and its energy is crucial for calculating the activation energy barrier, which governs the reaction rate.
For this compound, a key mechanistic question is the relative reactivity of the C-Br versus the C-I bond. The carbon-halogen bond dissociation energy decreases in the order C-Cl > C-Br > C-I. rsc.org Therefore, in reactions like Suzuki or Stille coupling, oxidative addition of a palladium(0) catalyst is expected to occur preferentially at the more labile C-I bond. rsc.org Computational modeling can quantify this preference by calculating and comparing the activation barriers for the oxidative addition at each site. Furthermore, DFT studies can distinguish between different mechanistic possibilities, such as a concerted versus a stepwise SNAr pathway, by analyzing the potential energy surface. acs.org
Predictive Studies for Regiochemical and Stereochemical Outcomes
Predictive computational studies are vital for controlling selectivity in organic synthesis. For this compound, this involves predicting both where a reaction will occur (regioselectivity) and the spatial arrangement of the resulting products (stereoselectivity).
Regioselectivity: The substitution pattern of this compound presents several non-equivalent positions for further functionalization. Computational tools can predict the most likely site of reaction. For instance, in electrophilic aromatic substitution, the directing effects of the existing bromo, iodo, and phenyl groups would be evaluated by modeling the stability of the potential intermediates (sigma complexes). Similarly, in metal-catalyzed C-H activation reactions, which are of growing importance, quantum mechanics-based models can predict the most favorable site for activation by calculating the energies of various possible transition states. rsc.org
Stereoselectivity: The most pertinent stereochemical feature of 2-substituted biphenyls is atropisomerism. Due to hindered rotation around the central C-C single bond, caused by the bulky ortho-substituent (in this case, iodine), this compound is a chiral molecule that can exist as two non-superimposable enantiomers ((M)- and (P)-atropisomers). acs.org Computational methods are used to predict the outcomes of atroposelective syntheses by modeling the transition states of reactions involving chiral catalysts or reagents. These models help rationalize why one atropisomer is formed in preference to the other by comparing the activation energies of the diastereomeric transition states.
Conformational Analysis and Torsional Barriers in Halogenated Biphenyls Pertinent to Reactivity
The three-dimensional structure of biphenyls is defined by the torsional or dihedral angle between the two phenyl rings. This conformation is critical as it influences both the molecule's physical properties and its chemical reactivity. rsc.org For ortho-substituted biphenyls, steric hindrance between the substituents forces the rings out of plane. nih.gov
In this compound, the large iodine atom at the 2-position creates significant steric strain, leading to a large dihedral angle in the ground state. rsc.org The energy required to rotate the phenyl rings around the central C-C bond is known as the torsional barrier or rotational energy barrier. researchgate.net If this barrier is high enough (typically > 23 kcal/mol), the individual atropisomers can be isolated at room temperature. researchgate.net
Computational chemistry is extensively used to study these conformational properties. By performing a relaxed scan of the potential energy surface along the dihedral angle coordinate, one can map the entire rotational profile, identifying the low-energy (stable) conformations and the high-energy transition states for interconversion. researchgate.netrsc.org Various DFT functionals, often with dispersion corrections (e.g., B3LYP-D3, B97-D), have been benchmarked and proven effective for accurately calculating these barriers in substituted biphenyls. researchgate.netrsc.org Understanding this barrier is crucial, as the molecule's conformation can dictate its ability to fit into an enzyme's active site or a catalyst's chiral pocket. nih.gov
The table below summarizes computational methods used in benchmark studies for determining torsional barriers in related compounds.
| Computational Method | Basis Set | Key Findings/Recommendations |
|---|---|---|
| B3LYP-D/B97-D | Triple-ζ (e.g., def2-TZVPP) | Identified as promising methods due to the importance of attractive dispersive interactions in stabilizing ground and transition states. researchgate.netrsc.org |
| TPSS-D3 | Triple-ζ | Provides very accurate results relative to experimental values for a large set of substituted biphenyls. rsc.org |
| Coupled Cluster (CC) Theory | Varies | Used as a high-accuracy reference method to elucidate ionization processes and the influence of the dihedral angle on cation states. rsc.orgresearchgate.net |
| General Recommendation | Large basis sets | The use of large basis sets, inclusion of zero-point energy and entropic corrections, and consideration of solvation effects are crucial for obtaining accurate results. researchgate.netrsc.org |
Applications in Complex Molecule Synthesis and Advanced Materials Research
Strategic Utility as a Versatile Building Block in Multistep Organic Synthesis
The primary utility of 5-Bromo-2-iodo-1,1'-biphenyl in multistep synthesis stems from the differentiated reactivity of its C–I and C–Br bonds. In palladium-catalyzed reactions like the Suzuki, Heck, or Sonogashira couplings, the C–I bond can be selectively coupled while leaving the C–Br bond intact for a subsequent, different coupling reaction. This stepwise functionalization is a cornerstone of convergent synthesis strategies, allowing for the controlled and modular assembly of complex molecular architectures.
This approach is particularly advantageous over using di-iodo or di-bromo analogues, as it eliminates the need for statistical control and reduces the formation of undesired homo-coupling byproducts. Researchers have utilized bromo-iodo arene cores as central units in modular syntheses, highlighting their flexibility and efficiency in constructing elaborate molecules through sequential cross-coupling procedures. d-nb.inforesearchgate.net This strategic difference in reactivity makes this compound a valuable and efficient building block for creating diverse and highly substituted biphenyl (B1667301) derivatives.
Precursor for Biologically Active Analogues and Pharmaceutical Intermediates via Convergent Synthesis
The biphenyl moiety is a common structural motif in many biologically active compounds and pharmaceuticals. rsc.org this compound serves as an ideal starting material for creating analogues of these molecules. A notable application is in the synthesis of teraryl-based α-helix mimetics, which are designed to inhibit protein-protein interactions (PPIs)—a significant target in modern drug discovery. d-nb.inforesearchgate.net
In this context, a modular and flexible approach has been developed using a central core, such as a bromo-iodo-functionalized ring, to assemble teraryl structures through sequential Suzuki couplings. researchgate.net The process involves:
A first Suzuki coupling at the more reactive iodine position.
A second Suzuki coupling at the bromine position.
This method allows for the systematic variation of the side chains on the outer aromatic rings, enabling the creation of a library of compounds to probe biological interactions. The use of this compound or similar bromo-iodo cores resolves issues like hydrolysis that can occur with other leaving groups, proving essential for the reliable synthesis of these potential therapeutic agents. d-nb.info
Table 1: Synthesis of Teraryl-Based α-Helix Mimetics
| Step | Reaction Type | Reactive Site | Description |
|---|---|---|---|
| 1 | Suzuki Coupling | Carbon-Iodine Bond | The more reactive C-I bond is coupled first with an arylboronic acid building block. |
| 2 | Suzuki Coupling | Carbon-Bromine Bond | The remaining C-Br bond is coupled with a second, different arylboronic acid building block. |
| Result | Convergent Synthesis | N/A | A complete, non-symmetrical teraryl structure with tailored side chains is formed. researchgate.net |
Design and Synthesis of Ligands for Catalysis Derived from Biphenyl Scaffolds
Biphenyl scaffolds are fundamental to the design of privileged ligands in transition-metal catalysis, such as the well-known BIPHEMP and Buchwald-type phosphines. scispace.comconicet.gov.ar These ligands are crucial for achieving high efficiency and selectivity in a variety of chemical transformations, including cross-coupling reactions, hydroformylation, and asymmetric hydrogenation. rsc.orgconicet.gov.ar
This compound is an excellent precursor for creating novel biphenyl-based ligands. The ortho-iodo group allows for the facile introduction of a coordinating group, such as a phosphine (B1218219) or arsine moiety, via reactions with reagents like diphenylphosphine (B32561) or diphenylarsine. conicet.gov.ar The bromine atom at the 5-position can be retained or later converted to another functional group to fine-tune the ligand's steric and electronic properties. This tuning is critical for optimizing the performance of the resulting metal catalyst. For example, biphenyl-2-yldiphenylarsine has been synthesized from 2-iodobiphenyl (B1664525) and has shown effectiveness as a ligand in palladium-catalyzed reactions. conicet.gov.ar The presence of the bromo group in this compound offers a handle for further modification to create a library of ligands for catalytic screening.
Integration into Advanced Organic Materials and Functional Molecules (e.g., for optoelectronics)
Biphenyl derivatives are important intermediates and structural components in a wide range of functional organic materials. rsc.org They are frequently used in the construction of fluorescent layers in organic light-emitting diodes (OLEDs) and as building blocks for liquid crystals. rsc.org The ability to synthesize complex, conjugated systems from this compound makes it a valuable precursor in materials science.
Through sequential cross-coupling reactions, this compound can be used to build well-defined oligomers and polymers with tailored electronic and photophysical properties. Furthermore, the teraryl structures synthesized from this building block can serve as precursors to even larger polycyclic aromatic hydrocarbons (PAHs). jst.go.jp For instance, an ortho-teraryl structure can undergo intramolecular C–H arylation to form a triphenylene (B110318) moiety, a rigid, planar system with distinct electronic properties suitable for applications in organic electronics. jst.go.jp This demonstrates how this compound can be integrated into the synthesis of advanced functional molecules with potential use in optoelectronic devices.
Role in the Synthesis of Teraryl Structures and Spirocycles
Beyond the applications already mentioned, this compound is instrumental in the synthesis of two important classes of complex molecules: teraryls and spirocycles.
Teraryl Structures: As detailed previously, the differential reactivity of the C-I and C-Br bonds is ideal for the modular synthesis of teraryls via sequential palladium-catalyzed cross-couplings. d-nb.inforesearchgate.net This method provides precise control over the final structure, which is crucial for creating functional molecules where the specific arrangement of the three aryl rings dictates the molecule's properties. jst.go.jp
Spirocycles: Spirocyclic compounds, which contain a central atom shared by two rings, are prevalent in natural products and are of high interest in medicinal chemistry. researchgate.net The synthesis of fluorene-based spirocycles, in particular, is a significant challenge. An innovative method involves the palladium(0)-catalyzed [4+1] spiroannulation of o-iodobiaryls (like this compound) with bromonaphthols. rsc.org This reaction proceeds in a single step to construct complex rsc.orgsigmaaldrich.com-spirofluorenes with high efficiency and tolerance for various functional groups. rsc.org Other palladium-catalyzed routes, such as those involving an intramolecular Heck reaction, can also be used to form spiro-indenes from appropriately substituted biphenyl precursors. rsc.org These advanced synthetic methods underscore the compound's role in accessing intricate and valuable three-dimensional molecular architectures.
Table 2: Chemical Compounds Mentioned
| Compound Name | Role/Mention |
|---|---|
| This compound | Main subject of the article |
| BIPHEMP | Example of a chiral biphenyl ligand scispace.com |
| Buchwald-type phosphines | Class of biphenyl-based ligands conicet.gov.ar |
| Biphenyl-2-yldiphenylarsine | Example of a biphenyl-based ligand conicet.gov.ar |
| Diphenylphosphine | Reagent for synthesizing phosphine ligands |
| Diphenylarsine | Reagent for synthesizing arsine ligands |
| Teraryls | Class of molecules synthesized from the title compound d-nb.inforesearchgate.netjst.go.jp |
| Spirocycles | Class of molecules synthesized from the title compound rsc.orgrsc.org |
| Triphenylene | Polycyclic aromatic hydrocarbon derived from teraryls jst.go.jp |
| Bromonaphthols | Reagents used in spirocycle synthesis rsc.org |
| Spirofluorenes | Specific type of spirocycle synthesized rsc.org |
Advanced Spectroscopic and Chromatographic Methodologies for Mechanistic Elucidation and Kinetic Studies
In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring (e.g., FT-NIR)
In-situ spectroscopic methods are invaluable for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics, the formation of intermediates, and the attainment of reaction endpoints without the need for sample extraction. Among these techniques, Fourier Transform Near-Infrared (FT-NIR) spectroscopy is a powerful tool for observing changes in chemical bonds during a reaction.
While specific studies detailing the use of FT-NIR for real-time monitoring of reactions involving 5-Bromo-2-iodo-1,1'-biphenyl are not extensively documented in publicly available literature, the principles of the technique are broadly applicable. For instance, the C-Br and C-I bonds present in the molecule have characteristic vibrations that can be monitored. The progress of a reaction, such as a cross-coupling reaction where the iodine or bromine is substituted, could be followed by observing the disappearance of the corresponding C-I or C-Br vibrational bands and the appearance of new bands associated with the formation of a new bond.
Hypothetical Application of FT-NIR in a Suzuki Coupling Reaction:
| Wavenumber Range (cm⁻¹) | Bond Vibration | Expected Observation During Reaction |
| 400-600 | C-I Stretch | Decrease in peak intensity over time |
| 500-650 | C-Br Stretch | Decrease in peak intensity over time |
| 1000-1300 | C-C Stretch (Biphenyl) | Changes in peak position and intensity as the substitution pattern changes |
| >3000 | C-H Stretch (Aromatic) | Shifts in peak positions due to electronic changes in the aromatic rings |
This real-time data allows for precise determination of reaction kinetics and optimization of reaction parameters such as temperature, catalyst loading, and reaction time.
Advanced NMR Spectroscopy for Structural Elucidation of Complex Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound like this compound and its derivatives, advanced 2D NMR techniques are crucial for unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex product mixtures or for the characterization of transient intermediates.
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms within a molecule. For example, in a reaction product of this compound, HMBC can be used to confirm the position of a newly introduced functional group by observing long-range correlations between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, which are particularly useful for determining the stereochemistry and conformation of reaction products. While specific advanced NMR studies on this compound are not readily found, the general applicability of these techniques is a cornerstone of modern chemical research.
Typical ¹H and ¹³C NMR Chemical Shift Ranges for Halogenated Biphenyls:
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H | 7.0 - 8.5 | The exact chemical shifts are influenced by the positions of the bromine and iodine atoms, as well as the torsional angle between the phenyl rings. |
| ¹³C | 120 - 145 | Carbons directly attached to halogens will show distinct chemical shifts. The ipso-carbon attached to iodine would be at a lower field compared to the one attached to bromine. |
High-Resolution Mass Spectrometry for Mechanistic Investigations
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and fragments. This capability is critical for identifying unknown products and for gaining insights into reaction mechanisms by detecting and identifying reaction intermediates and byproducts.
In the context of this compound, HRMS can be used to confirm the identity of the starting material by matching the measured mass to the calculated exact mass of C₁₂H₈BrI. During a reaction, HRMS can be employed to identify proposed intermediates in a catalytic cycle, for example, by detecting organometallic species formed with a transition metal catalyst. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) provides a distinctive signature that aids in the identification of bromine-containing fragments.
Isotopic Pattern for the Molecular Ion of this compound:
| m/z | Isotope Combination | Relative Abundance |
| 357.88 | ¹²C₁₂¹H₈⁷⁹Br¹²⁷I | ~100% |
| 359.88 | ¹²C₁₂¹H₈⁸¹Br¹²⁷I | ~97.5% |
Chromatographic Methods (e.g., GC, HPLC) for Kinetic Analysis, Purity Assessment, and Reaction Optimization in Research
Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental for separating components of a mixture. These methods are routinely used for assessing the purity of this compound and its reaction products.
For kinetic analysis, aliquots of a reaction mixture can be taken at various time points, quenched, and analyzed by GC or HPLC. By plotting the concentration of the reactant and product(s) as a function of time, reaction rates and orders can be determined. These techniques are also central to reaction optimization, where the effects of varying reaction parameters on the yield and purity of the desired product are systematically studied. For instance, different catalysts, solvents, or temperatures can be screened, with the outcome of each experiment being quantitatively assessed by chromatography. The choice between GC and HPLC would depend on the volatility and thermal stability of the analytes. Given the relatively high molecular weight of this compound, HPLC is often a suitable method.
Example of HPLC Method Parameters for Analysis of a Reaction Mixture:
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Future Research Directions and Unresolved Challenges in 5 Bromo 2 Iodo 1,1 Biphenyl Chemistry
Development of Sustainable and Green Synthetic Protocols
A primary challenge in contemporary chemical synthesis is the development of environmentally benign processes. Future research on 5-Bromo-2-iodo-1,1'-biphenyl must prioritize the integration of green chemistry principles into its synthesis and subsequent transformations.
Key areas of focus include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.
Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, potentially utilizing microwave or photochemical activation to reduce energy consumption. semanticscholar.org
Renewable Feedstocks: Exploring pathways to synthesize the biphenyl (B1667301) core from renewable biomass sources rather than petroleum-based starting materials.
The development of one-pot or tandem reactions starting from simpler precursors would represent a significant advance, reducing the need for intermediate purification steps and minimizing solvent and material waste.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Halogenated Biphenyls
| Feature | Traditional Synthetic Protocol | Future Green Protocol |
|---|---|---|
| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane), Aromatic hydrocarbons (e.g., Toluene) | Water, Ethanol, Supercritical CO2, or solvent-free conditions nih.govflinders.edu.au |
| Reagents | Stoichiometric use of hazardous reagents | Catalytic amounts of recyclable catalysts, non-toxic reagents nih.gov |
| Energy Input | Prolonged heating under reflux | Microwave irradiation, photochemical methods, ambient temperature reactions |
| Process Steps | Multi-step synthesis with isolation of intermediates | One-pot or tandem reactions, minimizing purification steps |
| Waste Generation | High E-Factor (Environmental Factor) | Low E-Factor, focus on recyclability and biodegradability |
Innovation in Catalyst Design for Enhanced Site-Selectivity and Efficiency
The synthetic utility of this compound is largely dependent on the ability to selectively functionalize either the carbon-iodine (C-I) or the carbon-bromine (C-Br) bond. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions. semanticscholar.org A significant unresolved challenge is achieving high selectivity for the less reactive C-Br bond or developing "switchable" catalysts that can target either position on demand. acs.orgwhiterose.ac.uk
Future innovations in this area will likely involve:
Ligand Development: Designing sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can modulate the steric and electronic properties of the metal catalyst (e.g., Palladium or Nickel) to favor reaction at a specific site. acs.org
Catalyst Speciation Control: Investigating how the aggregation state of a catalyst (e.g., mononuclear species vs. nanoparticles) can influence site-selectivity, as different species may have different mechanistic pathways. whiterose.ac.ukyork.ac.uk
Orthogonal Catalysis: Developing dual-catalyst systems where two different catalysts operate under the same conditions but are chemically orthogonal, each activating only one of the C-X bonds.
Achieving predictable and high-yielding mono-functionalization at either the iodo or bromo position is crucial for stepwise synthesis of complex tri- and tetra-substituted biphenyls.
Table 2: Catalyst Design Strategies for Site-Selectivity in Dihaloarenes
| Catalytic Strategy | Description | Potential Application to this compound |
|---|---|---|
| Sterically Hindered Ligands | Bulky ligands can block access to the more reactive C-I bond (at the sterically crowded ortho-position), potentially favoring reaction at the C-Br bond. | Enables selective Suzuki or Sonogashira coupling at the 5-position (bromo). |
| Electronically Tuned Ligands | Ligands can alter the electron density of the metal center, influencing its preference for oxidative addition into the more electron-deficient C-X bond. | Fine-tuning selectivity between the C-I and C-Br bonds. |
| Nanoparticle Catalysis | Using palladium nanoparticles, which may exhibit different catalytic activity and selectivity compared to homogeneous catalysts. whiterose.ac.uk | Potentially reversing the intrinsic C-I > C-Br reactivity order. |
| Dual-Ligand Systems | Employing a mixture of ligands to generate multiple active catalytic species in solution, one of which may favor an alternative reaction pathway. | Creating a "catalyst cocktail" that allows for tunable selectivity based on reaction conditions. |
Exploration of Unprecedented Reactivity Patterns and Novel Transformations
Beyond standard cross-coupling reactions, the unique electronic and steric environment of this compound presents opportunities to explore novel chemical transformations. Future research should aim to uncover reactivity patterns that are currently underexplored for this class of compounds.
Potential areas for exploration include:
Domino or Cascade Reactions: Designing processes where an initial reaction at one halogen site triggers a subsequent intramolecular cyclization or rearrangement involving the other halogen or the biphenyl system.
Benzyne (B1209423) Formation: Investigating the selective generation of a highly reactive benzyne intermediate via elimination of one halogen, which could then be trapped with various nucleophiles or cycloaddition partners.
Reductive Dehalogenation: Developing methods for the selective removal of one or both halogens, which can be useful in late-stage functionalization or for creating specific substitution patterns.
Photochemical and Electrochemical Methods: Using light or electricity to initiate radical-based reactions, potentially leading to transformations not accessible through traditional thermal methods.
These explorations could lead to the discovery of new synthetic methodologies and provide rapid access to novel molecular architectures.
Table 3: Potential Novel Transformations of this compound
| Transformation Type | Description | Potential Product Scaffold |
|---|---|---|
| Intramolecular Heck Reaction | Following an initial coupling at the C-I bond with an alkene, an intramolecular cyclization could occur involving the C-Br bond. | Fused polycyclic aromatic systems. |
| Tandem Cross-Coupling | A one-pot reaction using two different coupling partners that react sequentially and selectively with the C-I and C-Br bonds. | Asymmetrically tetra-substituted biphenyls. |
| Dehydrohalogenation/Trapping | Elimination of HBr or HI to form a biphenyl-based aryne, followed by trapping with a diene or nucleophile. | Complex polycyclic or highly substituted biphenyls. |
| Reductive Cross-Coupling | Coupling reaction that proceeds with the elimination of both halogens to form a new bond, possibly leading to dimerization or polymerization. | Higher-order oligophenylenes or polymers. |
Integration with Flow Chemistry and Automated Synthesis for Scalable Research
Translating laboratory-scale discoveries into scalable and reproducible processes is a significant challenge. Flow chemistry, where reagents are continuously pumped through a reactor, offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. acs.orgacs.orgcroucher.org.hk
Future directions in this area include:
Developing Continuous Flow Syntheses: Designing flow protocols for both the synthesis of this compound and its subsequent functionalization via reactions like Suzuki or Sonogashira couplings. thalesnano.comresearchgate.net
Automated Reaction Optimization: Integrating flow reactors with automated systems and in-line analytical tools (e.g., HPLC, NMR) to rapidly screen reaction conditions (temperature, pressure, catalyst loading) and identify optimal parameters. researchgate.netlabmanager.com
Telescoped Synthesis: Creating multi-step flow sequences where the product of one reactor is directly fed into the next without manual isolation of intermediates, streamlining the production of complex molecules. nih.gov
These technologies will be crucial for accelerating the research and development cycle and enabling the efficient production of biphenyl-based compounds for industrial applications. mit.edu
Table 4: Comparison of Batch vs. Flow Chemistry for Reactions of this compound
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Heat & Mass Transfer | Often inefficient, leading to localized hotspots and concentration gradients. | Highly efficient due to high surface-area-to-volume ratio. researchgate.net |
| Safety | Large volumes of reagents pose higher risks, especially for exothermic or high-pressure reactions. | Small reactor volumes minimize risk; hazardous intermediates are generated and consumed in situ. croucher.org.hk |
| Scalability | Scaling up can be non-linear and require significant process redesign. | Scalable by running the system for longer periods or by parallelizing reactors ("scaling out"). acs.org |
| Reproducibility | Can be variable due to mixing and heating inconsistencies. | Highly reproducible due to precise control over reaction parameters. researchgate.net |
| Automation | More complex to fully automate. | Readily integrated with robotic systems for automated screening and production. labmanager.com |
Computational Design of Novel Biphenyl-Based Scaffolds with Tunable Properties
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, saving significant time and resources. In silico methods can be applied to design new molecules based on the this compound scaffold.
Key research opportunities involve:
Predicting Reactivity: Using Density Functional Theory (DFT) to model reaction pathways and predict the activation barriers for reactions at the C-I vs. C-Br positions with different catalysts, aiding in the design of site-selective transformations. researchgate.netnih.gov
Designing Functional Molecules: Constructing virtual libraries of derivatives by computationally modifying the this compound core and evaluating their electronic, optical, or pharmacological properties. nih.govmdpi.com
Structure-Property Relationships: Developing quantitative structure-activity relationship (QSAR) models to understand how different substituents on the biphenyl scaffold influence a desired property, such as binding affinity to a biological target or the band gap of a material. researchgate.net
The synergy between computational prediction and experimental validation will accelerate the discovery of novel biphenyl-based materials and therapeutic agents.
Table 5: Application of Computational Methods in Biphenyl Chemistry
| Computational Method | Objective | Information Gained for this compound Derivatives |
|---|---|---|
| Density Functional Theory (DFT) | Calculate electronic structure, reaction energies, and transition states. researchgate.net | Prediction of site-selectivity, bond dissociation energies, HOMO-LUMO gaps, and spectroscopic properties. nih.gov |
| Molecular Docking | Predict the binding mode and affinity of a ligand to a biological target. | In silico screening of potential enzyme inhibitors or receptor antagonists derived from the biphenyl scaffold. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with physical or biological activity. | Models to predict the toxicity, bioactivity, or material properties of novel derivatives. |
| Molecular Dynamics (MD) Simulation | Simulate the time-dependent behavior of molecular systems. | Understanding the conformational flexibility of biphenyl derivatives and their interactions with proteins or solvents. |
Q & A
Q. What are the conventional synthetic routes for 5-Bromo-2-iodo-1,1'-biphenyl, and how can reaction conditions be optimized for higher yields?
Synthesis often involves cross-coupling reactions such as Suzuki-Miyaura or Ullmann coupling. For example, bromo-iodo biphenyl derivatives can be synthesized via palladium-catalyzed coupling of halogenated aryl precursors. Optimization includes:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos or XPhos to enhance reactivity .
- Solvent and temperature : Use of polar aprotic solvents (e.g., DMF, THF) at 80–120°C to balance reaction kinetics and stability of intermediates .
- Purification : Column chromatography or recrystallization to isolate the product with >95% purity .
Q. What analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves molecular geometry, bond lengths (e.g., C–Br: ~1.89 Å, C–I: ~2.09 Å), and torsion angles .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic proton splitting due to iodine’s anisotropic effects) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 344.88) .
Table 1: Key crystallographic data for this compound analogs
| Parameter | Value (Experimental) | DFT-Predicted Value | Deviation |
|---|---|---|---|
| C–Br bond length (Å) | 1.89 | 1.91 | 0.02 |
| C–I bond length (Å) | 2.09 | 2.11 | 0.02 |
| Dihedral angle (°) | 15.3 | 14.8 | 0.5 |
| Data derived from structurally similar biphenyl derivatives . |
Advanced Research Questions
Q. How does density functional theory (DFT) complement experimental data in predicting the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-311G**) are used to:
- Predict frontier molecular orbitals : HOMO-LUMO gaps (~4.2 eV) correlate with UV-Vis absorption spectra .
- Analyze charge distribution : Halogen atoms (Br, I) exhibit σ-hole regions, influencing reactivity in nucleophilic substitution .
- Validate experimental geometries : Sub-Ångström agreement in bond lengths/angles confirms structural reliability .
Q. What role does this compound play in designing functional materials, and how is its performance evaluated?
Q. How can contradictions between theoretical predictions and experimental results be addressed in studies of halogenated biphenyls?
- Systematic error analysis : Compare DFT functional performance (e.g., M06-2X vs. B3LYP) for halogen interactions .
- Crystallographic refinement : Address disorder in heavy atoms (e.g., iodine) using SHELXL .
- Experimental replication : Validate unexpected outcomes (e.g.,反常副产物) via controlled reaction screening .
Methodological Considerations
- Synthetic reproducibility : Use Schlenk lines for moisture-sensitive reactions involving Pd catalysts .
- Safety protocols : Handle iodine-containing compounds in fume hoods due to volatility and toxicity .
- Data validation : Cross-reference SC-XRD results with Cambridge Structural Database entries for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
